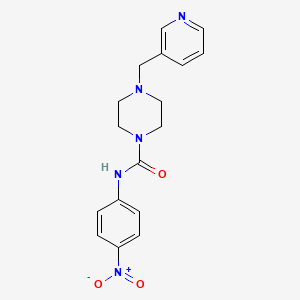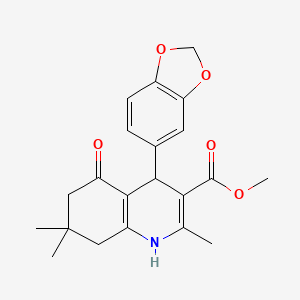
N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE: is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the ring is functionalized with a carboxamide group.
Substitution with Nitrophenyl Group: The piperazine ring is then reacted with a nitrophenyl halide under basic conditions to introduce the nitrophenyl group.
Introduction of Pyridinylmethyl Group: Finally, the compound is reacted with a pyridinylmethyl halide in the presence of a base to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects in conditions like neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-(4-NITROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
- N-(4-NITROPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Uniqueness
N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the specific positioning of the pyridinylmethyl group at the 3-position, which can influence its binding affinity and specificity towards certain molecular targets compared to its isomers.
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c23-17(19-15-3-5-16(6-4-15)22(24)25)21-10-8-20(9-11-21)13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2,(H,19,23) |
InChI Key |
WAQLZYPDNPRHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide](/img/structure/B10967060.png)
![1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10967066.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10967071.png)
![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzamide](/img/structure/B10967073.png)

![N-(4-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10967088.png)


![N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10967101.png)
![ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10967103.png)

![6-bromo-N'-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10967109.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10967122.png)
![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B10967128.png)
